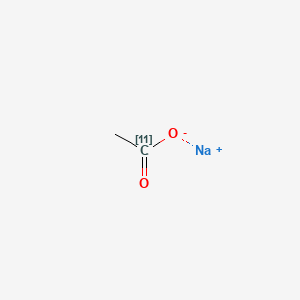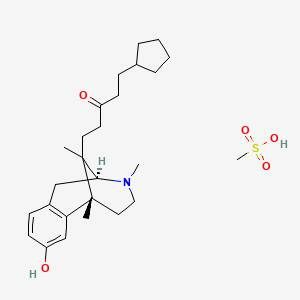
Pyruvic acid calcium isoniazid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyruvic acid calcium isoniazid: is a compound that combines pyruvic acid, calcium, and isoniazid Pyruvic acid is a key intermediate in several metabolic pathways throughout the cell, while isoniazid is an antibiotic used primarily for the treatment of tuberculosis
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Chemical Synthesis of Pyruvic Acid:
Tartaric Acid Method: Mixing tartaric acid with potassium hydrogen sulfate and subsequent heating.
Oxidation of Propylene Glycol: Using powerful oxidizers such as potassium permanganate or bleach.
Acetyl Cyanide Hydrolysis: Acetyl cyanide can be produced from acetyl chloride through specific reactions.
-
Industrial Production Methods:
Biotechnological Routes: Utilizing microorganisms to produce pyruvic acid from fermentation broth or waste streams.
Chemical Synthesis: Employing chemical methods to produce pyruvic acid on an industrial scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyruvic acid can undergo oxidation to form various products.
Reduction: Pyruvic acid can be reduced to lactic acid.
Substitution: Isoniazid can undergo substitution reactions, particularly in the presence of specific reagents.
Common Reagents and Conditions:
Oxidizers: Potassium permanganate, bleach.
Reducing Agents: Various reducing agents can be used to convert pyruvic acid to lactic acid.
Major Products Formed:
Lactic Acid: Formed from the reduction of pyruvic acid.
Various Oxidation Products: Depending on the oxidizing agent used.
Scientific Research Applications
Chemistry:
Intermediate in Metabolic Pathways: Pyruvic acid plays a crucial role in glycolysis and the Krebs cycle.
Biology:
Energy Metabolism: Pyruvic acid is essential for cellular respiration and energy production.
Medicine:
Antitubercular Agent: Isoniazid is used in the treatment of tuberculosis.
Potential Therapeutic Uses: The combination of pyruvic acid and isoniazid may have unique therapeutic applications.
Industry:
Production of Pharmaceuticals: Pyruvic acid is used as a feedstock for the production of various pharmaceuticals.
Food Preservatives and Stabilizers: Pyruvic acid is used in the food industry.
Mechanism of Action
Isoniazid:
Inhibition of Mycolic Acid Synthesis: Isoniazid inhibits the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall.
Disruption of DNA, Lipid, and Carbohydrate Synthesis: Isoniazid interferes with various metabolic pathways in mycobacteria.
Pyruvic Acid:
Conversion to Acetyl Coenzyme A: Pyruvic acid is converted to acetyl coenzyme A, which enters the Krebs cycle for energy production.
Role in Glycolysis: Pyruvic acid is a key intermediate in glycolysis.
Comparison with Similar Compounds
Pyruvic Acid: A key intermediate in metabolic pathways.
Ethyl Pyruvate: A derivative of pyruvic acid with antioxidative and anti-inflammatory properties.
Uniqueness:
Combination of Antitubercular and Metabolic Roles: Pyruvic acid calcium isoniazid combines the antitubercular properties of isoniazid with the metabolic roles of pyruvic acid, making it unique among similar compounds.
Properties
CAS No. |
3428-05-5 |
|---|---|
Molecular Formula |
C18H16CaN6O6 |
Molecular Weight |
452.4 g/mol |
IUPAC Name |
calcium;2-(pyridine-4-carbonylhydrazinylidene)propanoate |
InChI |
InChI=1S/2C9H9N3O3.Ca/c2*1-6(9(14)15)11-12-8(13)7-2-4-10-5-3-7;/h2*2-5H,1H3,(H,12,13)(H,14,15);/q;;+2/p-2 |
InChI Key |
MNXSNBWJLVPGGM-UHFFFAOYSA-L |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C(=O)[O-].CC(=NNC(=O)C1=CC=NC=C1)C(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-cyclopentyl-5-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one;methanesulfonic acid](/img/structure/B10859378.png)

